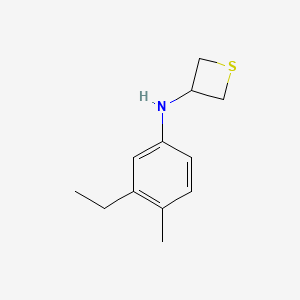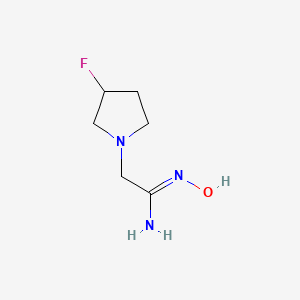
2-(3-Fluoropyrrolidin-1-yl)-N-hydroxyacetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluoropyrrolidin-1-yl)-N-hydroxyacetimidamide is a compound that features a fluorinated pyrrolidine ring. This structure is significant in medicinal chemistry due to its potential biological activities. The presence of the fluorine atom can enhance the compound’s metabolic stability and bioavailability, making it a valuable scaffold for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoropyrrolidin-1-yl)-N-hydroxyacetimidamide typically involves the formation of the pyrrolidine ring followed by the introduction of the fluorine atom. One common method is the condensation of a suitable aldehyde with t-butylsulfinamide to form an imine, which is then vinylated with vinylmagnesium bromide to yield an allylic amine. This amine can be further functionalized to introduce the fluorine atom and other substituents .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Fluoropyrrolidin-1-yl)-N-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
2-(3-Fluoropyrrolidin-1-yl)-N-hydroxyacetimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential therapeutic agent due to its stability and bioavailability.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(3-Fluoropyrrolidin-1-yl)-N-hydroxyacetimidamide involves its interaction with specific molecular targets. The fluorinated pyrrolidine ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A basic structure similar to 2-(3-Fluoropyrrolidin-1-yl)-N-hydroxyacetimidamide but without the fluorine atom.
Piperidine: Another nitrogen-containing heterocycle with similar applications in medicinal chemistry.
Fluoropyrroles: Compounds with a fluorine atom attached to a pyrrole ring, sharing some chemical properties with this compound
Uniqueness
The uniqueness of this compound lies in its combination of a fluorinated pyrrolidine ring and a hydroxyacetimidamide group. This structure provides enhanced stability, bioavailability, and potential for diverse biological activities compared to similar compounds.
Propriétés
Formule moléculaire |
C6H12FN3O |
|---|---|
Poids moléculaire |
161.18 g/mol |
Nom IUPAC |
2-(3-fluoropyrrolidin-1-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C6H12FN3O/c7-5-1-2-10(3-5)4-6(8)9-11/h5,11H,1-4H2,(H2,8,9) |
Clé InChI |
XPXOXDBTIBPCQX-UHFFFAOYSA-N |
SMILES isomérique |
C1CN(CC1F)C/C(=N/O)/N |
SMILES canonique |
C1CN(CC1F)CC(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




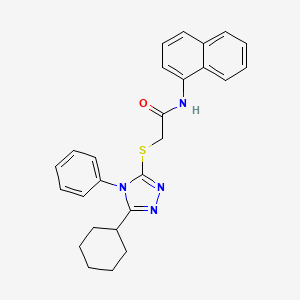
![(2R,3AR,6aS)-1-(tert-butoxycarbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid](/img/structure/B12990082.png)

![N-[2-(4-Nitro-phenyl)-1-p-tolylcarbamoyl-vinyl]-benzamide](/img/structure/B12990100.png)
![(1S,4S)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B12990101.png)

![4-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde](/img/structure/B12990115.png)
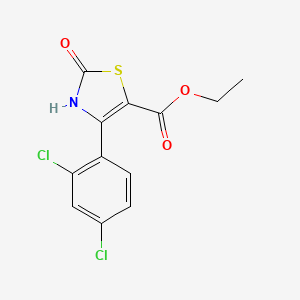
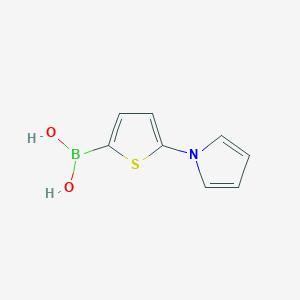
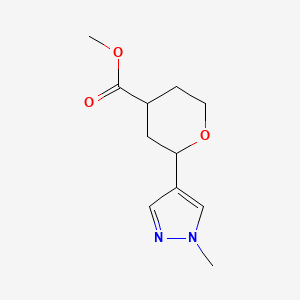
![2-Amino-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid](/img/structure/B12990137.png)
